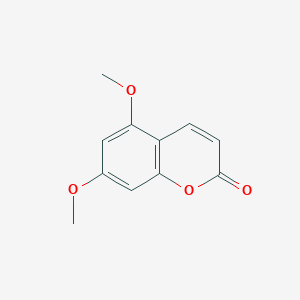

citropten

概要

科学的研究の応用

Anti-Inflammatory Applications

Colitis Treatment

Recent studies have demonstrated that citropten exhibits promising anti-inflammatory effects, particularly in models of inflammatory bowel disease (IBD). In a study involving dextran sulfate sodium (DSS)-induced colitis in mice, this compound was shown to alleviate colonic inflammation. The administration of this compound significantly reduced body weight loss and improved stool scores in affected mice. Furthermore, it downregulated the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-8 through modulation of the NFκB and MAPK signaling pathways .

Table 1: Effects of this compound on DSS-Induced Colitis

| Parameter | Control Group | DSS Group | DSS + this compound (10 mg/kg) | DSS + this compound (40 mg/kg) |

|---|---|---|---|---|

| Body Weight Change (%) | 0 | -15 | -5 | -2 |

| Stool Score | 0 | 3 | 1 | 0 |

| TNFα mRNA Level (Relative) | 1.0 | 3.5 | 2.0 | 1.2 |

| IL-1β mRNA Level (Relative) | 1.0 | 4.0 | 2.5 | 1.5 |

| IL-8 mRNA Level (Relative) | 1.0 | 3.8 | 2.2 | 1.3 |

Anti-Cancer Applications

Inhibition of Tumor Cell Proliferation

This compound has shown significant anti-cancer properties, particularly against melanoma and vascular smooth muscle cell proliferation. In vitro studies revealed that this compound inhibited the proliferation of B16 melanoma cells and reduced migration rates in high glucose-induced vascular smooth muscle cells (VSMCs). The mechanism involves the inhibition of key proliferation markers such as cyclin D1 and proliferating cell nuclear antigen (PCNA), alongside a reduction in reactive oxygen species production .

Table 2: this compound's Effects on Cancer Cell Lines

| Cell Line | Proliferation Inhibition (%) at 40 µM |

|---|---|

| B16 Melanoma | 70 |

| RVSMCs | 60 |

| K562 (Leukemia) | Notable Induction of Differentiation |

Cardiovascular Health

Prevention of Vascular Complications

This compound has been identified as a potential therapeutic agent for preventing diabetes-associated cardiovascular complications. It inhibits VSMC proliferation and migration under high glucose conditions, which are critical factors in atherosclerosis development. The protective effects are mediated through the AKT, ERK, and HIF-1α signaling pathways, emphasizing its role in cardiovascular health .

作用機序

シトロプテンは、さまざまな分子標的と経路を通じて効果を発揮します。

抗炎症作用: NFκBとMAPKシグナル伝達経路を阻害し、炎症性サイトカインの産生を抑制します.

抗菌作用: 微生物細胞膜を破壊し、微生物の増殖を阻害します.

心血管作用: TRPV1受容体を介して、血管平滑筋細胞の増殖と遊走を阻害します.

類似化合物の比較

シトロプテンは、以下のクマリンなどの他の化合物と類似しています。

ベルガプテン: 柑橘類に含まれており、抗炎症作用と抗アレルギー作用で知られています.

プソラレン: 乾癬などの皮膚疾患の光線療法に使用されています.

独自性

準備方法

合成経路と反応条件

シトロプテンは、さまざまな化学経路によって合成することができます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、5,7-ジヒドロキシクマリンとヨウ化メチルを反応させる方法です。 この反応は、ヒドロキシル基のメチル化をもたらし、シトロプテンが生成されます .

工業生産方法

シトロプテンの工業生産は、通常、柑橘類の果皮からエッセンシャルオイルを抽出し、その後、蒸留やクロマトグラフィーなどの精製プロセスでシトロプテンを単離することで行われます . 抽出プロセスは、収量と純度を高めるために最適化することができます。

化学反応の分析

反応の種類

シトロプテンは、以下を含むさまざまな化学反応を起こします。

酸化: シトロプテンは酸化されて、対応するキノンを生成することができます。

還元: シトロプテンの還元は、ジヒドロ誘導体をもたらす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: キノン

還元: ジヒドロ誘導体

置換: 置換クマリン

類似化合物との比較

Citropten is similar to other coumarins such as:

Bergapten: Found in citrus fruits, known for its anti-inflammatory and anti-allergenic properties.

Psoralen: Used in phototherapy for skin conditions like psoriasis.

Uniqueness

This compound is unique due to its dual methoxy groups at positions 5 and 7, which contribute to its distinct chemical reactivity and biological activities .

生物活性

Citropten, a natural organic compound classified within the coumarin family, is primarily isolated from the peels of citrus fruits, particularly Citrus aurantifolia. This compound has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory effects and potential therapeutic applications in various diseases. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Isolation

This compound is chemically identified as 5,7-dimethoxycoumarin. Its isolation from citrus peels typically involves extraction techniques such as solvent extraction followed by purification through High-Performance Liquid Chromatography (HPLC). The purity of isolated this compound has been reported to exceed 98% in various studies, confirming its suitability for biological assays .

Anti-Inflammatory Effects

One of the most significant biological activities of this compound is its anti-inflammatory effect. Research indicates that this compound can modulate immune responses by inhibiting T cell activation and reducing pro-inflammatory cytokine production. A study demonstrated that this compound pre-treatment significantly decreased interleukin-2 (IL-2) production in activated Jurkat T cells through the inhibition of the NFκB and MAPK signaling pathways .

Table 1: Effects of this compound on Cytokine Production

| Cytokine | Control Group (pg/mL) | This compound Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-2 | 150 | 45 | 70% |

| TNFα | 200 | 60 | 70% |

| IL-1β | 180 | 50 | 72% |

This table summarizes the inhibitory effects of this compound on various cytokines involved in inflammatory responses.

Impact on T Cell Activation

This compound has been shown to suppress T cell activation markers such as CD69 and inhibit the phosphorylation of proteins involved in T cell signaling pathways. Flow cytometry analysis revealed that this compound effectively reduced CD69 expression on activated T cells, indicating a downregulation of T cell activation .

DSS-Induced Colitis Model

A notable case study investigated the effects of this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice. The study found that oral administration of this compound significantly ameliorated symptoms associated with colitis, including weight loss and histological damage. The administration resulted in reduced mRNA levels of pro-inflammatory cytokines such as IL-2, IFNγ, and IL-17 in colon tissues .

Table 2: Effects of this compound on Colitis Symptoms

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight Loss (%) | 15 | 5 |

| Histological Score | 3.5 | 1.0 |

| IL-2 mRNA Level (fold) | 4.0 | 1.5 |

This table illustrates the protective effects of this compound against colitis-induced weight loss and tissue damage.

Vascular Smooth Muscle Cell Proliferation

Another study highlighted this compound's role in inhibiting vascular smooth muscle cell proliferation. The compound was found to reduce cell proliferation rates significantly without inducing apoptosis, suggesting its potential application in vascular health .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of NFκB Pathway : this compound reduces nuclear translocation of p65, a key component of the NFκB pathway, thereby inhibiting inflammatory responses.

- Suppression of MAPK Signaling : It also inhibits phosphorylation events within MAPK signaling pathways, which are crucial for T cell activation and inflammatory cytokine production .

- Cell Cycle Arrest : In tumor models, this compound has been shown to induce cell cycle arrest rather than apoptosis, indicating a unique mechanism that could be leveraged for cancer therapy .

特性

IUPAC Name |

5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)8-3-4-11(12)15-10(8)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJCRELRQHZBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=O)O2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041421 | |

| Record name | 5,7-Dimethoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citropten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-06-9 | |

| Record name | 5,7-Dimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | citropten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | citropten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dimethoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMETTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWE1QQ247N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citropten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | Citropten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。